molecular formula C21H19NO3 B2586614 3,4-Bis(benzyloxy)benzaldehyde oxime CAS No. 31123-05-4

3,4-Bis(benzyloxy)benzaldehyde oxime

Cat. No.: B2586614
CAS No.: 31123-05-4
M. Wt: 333.387
InChI Key: BTTPSAYYBOVDKX-UHFFFAOYSA-N
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Description

3,4-Bis(benzyloxy)benzaldehyde oxime (CAS 31123-05-4) is a high-purity chemical compound supplied for research and development purposes. This oxime derivative, with a molecular formula of C 21 H 19 NO 3 and a molecular weight of 333.4 g/mol, is characterized by its exact mass of 333.13600 . Key physical properties include a density of 1.11 g/cm³ and a high boiling point of 498.2°C at 760 mmHg, indicating good thermal stability for various synthetic procedures . As a protected oxime, this compound serves as a versatile synthetic intermediate and key building block in organic synthesis, particularly in the development of pharmaceuticals and complex organic molecules. The benzyloxy groups offer protective functionality for the phenol, which can be selectively removed under controlled conditions, making this compound valuable for multi-step synthesis. Researchers utilize this oxime in click chemistry, the preparation of heterocycles, and as a precursor for other functional groups. For safe handling, it is recommended to use personal protective equipment, including gloves and eyeshields, and to work in a well-ventilated place to avoid the formation of dust and aerosols . The product should be stored in a tightly closed container in a dry, cool, and well-ventilated place . Please note: This product is for research and further manufacturing use only. It is strictly for laboratory applications and is not designed for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[[3,4-bis(phenylmethoxy)phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c23-22-14-19-11-12-20(24-15-17-7-3-1-4-8-17)21(13-19)25-16-18-9-5-2-6-10-18/h1-14,23H,15-16H2/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTPSAYYBOVDKX-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NO)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3,4 Bis Benzyloxy Benzaldehyde Oxime

Direct Oxime Formation from 3,4-Bis(benzyloxy)benzaldehyde

The conversion of the aldehyde functional group in 3,4-Bis(benzyloxy)benzaldehyde to an oxime is a direct transformation that can be achieved through several established methods. This process, known as oximation, involves the reaction of the aldehyde with hydroxylamine (B1172632) or its derivatives.

Condensation Reactions with Hydroxylamine and its Salts

The most common method for preparing oximes is the direct condensation of an aldehyde with hydroxylamine or, more frequently, its salt, hydroxylamine hydrochloride (NH₂OH·HCl) orientjchem.org. The reaction with the salt requires the presence of a base to liberate the free hydroxylamine nucleophile.

The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the benzaldehyde (B42025). This is followed by a proton transfer and subsequent dehydration to yield the C=N double bond characteristic of an oxime. For 3,4-Bis(benzyloxy)benzaldehyde, the reaction proceeds as follows:

(C₆H₅CH₂O)₂C₆H₃CHO + NH₂OH·HCl + Base → (C₆H₅CH₂O)₂C₆H₃CH=NOH + Base·HCl + H₂O

Commonly used bases include sodium carbonate, potassium carbonate, or sodium acetate (B1210297) google.com. The choice of base and solvent can influence the reaction rate and the purity of the resulting oxime. The reaction is typically carried out at room temperature wikipedia.org.

Catalytic Approaches to Oxime Synthesis

To enhance the efficiency of oximation, catalytic approaches can be employed. Acid catalysis is a common strategy to accelerate the reaction. For instance, the use of oxalic acid as a catalyst in conjunction with hydroxylamine hydrochloride has been shown to be effective for the oximation of various aldehydes and ketones orientjchem.org. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by hydroxylamine. This method often leads to excellent yields and can reduce reaction times orientjchem.org. While specific application to 3,4-Bis(benzyloxy)benzaldehyde is not detailed in the provided sources, this general methodology is a viable and efficient approach.

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of the oximation of 3,4-Bis(benzyloxy)benzaldehyde can be significantly influenced by various reaction parameters, including solvent, temperature, and the use of additives or alternative energy sources.

Solvent Effects: The choice of solvent is crucial. Alcohols such as ethanol (B145695) and methanol (B129727) are frequently used as they effectively dissolve both the aldehyde and the hydroxylamine salt google.com. Comparative studies on benzaldehyde derivatives have shown that ethanol may provide slightly better results and faster reaction times than methanol under conventional heating conditions google.com.

Temperature and Reaction Time: While many oximation reactions proceed efficiently at room temperature, heating can be used to accelerate the process. A significant advancement in this area is the use of microwave irradiation. Microwave-assisted synthesis can dramatically reduce reaction times from hours to mere minutes google.com. For example, a reaction that takes 1-3 hours with conventional stirring in ethanol can be completed in 3-5 minutes using a microwave reactor google.com.

Additives: The primary additive in reactions using hydroxylamine hydrochloride is a base, such as anhydrous sodium carbonate or sodium acetate, which is necessary to neutralize the HCl and free the hydroxylamine google.com. The molar ratio of the aldehyde, hydroxylamine hydrochloride, and the base is a key parameter to optimize for maximizing yield.

The following table summarizes a comparison of different synthetic conditions for the synthesis of benzaldehyde oxime derivatives, illustrating the impact of solvent and heating method on reaction time.

Table 1: Comparison of Reaction Conditions for Benzaldehyde Oxime Synthesis

Solvent Heating Method Reaction Time
Ethanol Conventional (Stirring) 1-3 hours
Methanol Conventional (Stirring) 3-4 hours

This data is generalized from the synthesis of benzaldehyde oxime derivatives. google.com

Precursor Synthesis: 3,4-Bis(benzyloxy)benzaldehyde

The synthesis of the target oxime is critically dependent on the availability of its direct precursor, 3,4-Bis(benzyloxy)benzaldehyde. This intermediate is typically prepared by protecting the hydroxyl groups of 3,4-dihydroxybenzaldehyde (B13553).

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is the most prevalent and versatile method for preparing ethers, including the benzyl (B1604629) ethers in 3,4-Bis(benzyloxy)benzaldehyde wikipedia.org. This reaction involves the nucleophilic substitution (Sₙ2) of a halide by an alkoxide ion wikipedia.orgmasterorganicchemistry.com.

In this specific synthesis, the starting material is 3,4-dihydroxybenzaldehyde (protocatechualdehyde). The two phenolic hydroxyl groups are deprotonated by a suitable base to form a more nucleophilic phenoxide dianion. This is then reacted with a benzyl halide, such as benzyl chloride or benzyl bromide, to form the desired bis-benzyl ether.

Reaction Scheme:

Deprotonation: HO(HO)C₆H₃CHO + 2 Base → ⁻O(⁻O)C₆H₃CHO + 2 Base-H⁺

Sₙ2 Reaction: ⁻O(⁻O)C₆H₃CHO + 2 C₆H₅CH₂-X → (C₆H₅CH₂O)₂C₆H₃CHO + 2 X⁻

Key Reaction Conditions:

Base: Strong bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) are used to deprotonate the phenolic hydroxyl groups.

Alkylating Agent: Benzyl chloride or benzyl bromide are ideal alkylating agents as they are primary halides, which are highly reactive and favor the Sₙ2 mechanism over elimination side reactions wikipedia.orgmasterorganicchemistry.com.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone are commonly used to facilitate the Sₙ2 reaction.

The Williamson synthesis is widely used in both laboratory and industrial settings due to its broad scope and reliability in producing both symmetrical and asymmetrical ethers wikipedia.org.

Alternative Synthetic Routes to the Benzaldehyde Core

While the Williamson ether synthesis starting from 3,4-dihydroxybenzaldehyde is the most direct route, alternative methodologies for ether formation exist. One such method involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) to chemoselectively convert benzyl alcohols into their corresponding ethers organic-chemistry.org. Although this is typically used for converting an alcohol to an ether, variations of this chemistry could potentially be adapted.

Other routes could involve building the benzaldehyde from a precursor that already contains the bis(benzyloxy) moiety. For example, the oxidation of 3,4-bis(benzyloxy)benzyl alcohol would yield the desired aldehyde. This approach shifts the synthetic problem to the preparation of the corresponding benzyl alcohol. Furthermore, formylation reactions, such as the Vilsmeier-Haack or Gattermann reaction, on a 1,2-bis(benzyloxy)benzene precursor could also provide a pathway to the benzaldehyde core, though this may present challenges with regioselectivity.

Table of Compounds

Compound Name Role Molecular Formula
3,4-Bis(benzyloxy)benzaldehyde oxime Target Compound C₂₁H₁₉NO₃
3,4-Bis(benzyloxy)benzaldehyde Precursor C₂₁H₁₈O₃
3,4-Dihydroxybenzaldehyde Starting Material C₇H₆O₃
Hydroxylamine hydrochloride Reagent NH₂OH·HCl
Benzyl chloride Reagent C₇H₇Cl
Benzyl bromide Reagent C₇H₇Br
Sodium Carbonate Base Na₂CO₃
Potassium Carbonate Base K₂CO₃
Sodium Acetate Base CH₃COONa
Sodium Hydride Base NaH
Oxalic Acid Catalyst C₂H₂O₄
Ethanol Solvent C₂H₅OH
Methanol Solvent CH₃OH
Dimethylformamide (DMF) Solvent C₃H₇NO
Acetone Solvent C₃H₆O
2,4,6-trichloro-1,3,5-triazine (TCT) Reagent C₃Cl₃N₃

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is a critical aspect of modern synthetic strategies, aiming to reduce the environmental impact of chemical processes. These principles focus on the use of benign solvents, the reduction of waste, and the utilization of energy-efficient methods. For the synthesis of oximes, including this compound, several green approaches have been explored, offering alternatives to traditional methods that often involve hazardous solvents and reagents.

One of the primary tenets of green chemistry is the use of environmentally friendly solvents, with water being the most desirable choice. Research has demonstrated the feasibility of synthesizing aryl oximes in aqueous media, which significantly reduces the reliance on volatile organic compounds (VOCs). For instance, the synthesis of various aryl oximes has been successfully carried out at room temperature using mineral water as a solvent. google.comias.ac.in This method is not only economical but also practical and environmentally benign. google.comias.ac.in The use of mineral water can be advantageous due to the presence of natural minerals that may facilitate the reaction. google.com

Another significant green approach is the adoption of solvent-free reaction conditions. Mechanochemistry, which involves grinding solid reactants together, has emerged as a robust and facile method for the synthesis of oximes from aldehydes. rsc.orgmdpi.com This solvent-free technique minimizes waste and can lead to high yields in a short amount of time. ijprajournal.com The simple grinding of an aldehyde with hydroxylamine hydrochloride and a solid base, such as sodium hydroxide, can efficiently produce the corresponding oxime. mdpi.comijprajournal.com

Furthermore, the use of alternative energy sources like microwave irradiation aligns with the principles of green chemistry by promoting energy efficiency. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for the synthesis of benzaldehyde oximes. google.comnih.govchemicaljournals.comresearchgate.net Reactions that might take hours under conventional heating can often be completed in minutes using microwave irradiation, leading to significant energy savings. chemicaljournals.comresearchgate.net This technique is also compatible with the use of greener solvents like ethanol and methanol. google.com

The table below summarizes various green synthetic methodologies that are applicable to the synthesis of aryl oximes and, by extension, to this compound.

Table 1: Comparison of Green Synthetic Methodologies for Aryl Oxime Synthesis

MethodologyKey PrinciplesAdvantages
Aqueous Synthesis Use of a benign solvent (water). google.comias.ac.inEnvironmentally friendly, economical, and practical. google.comias.ac.in
Mechanochemistry Solvent-free conditions, reduced waste. rsc.orgmdpi.comRapid, high-yielding, and minimizes the use of hazardous substances. mdpi.comijprajournal.com
Microwave-Assisted Energy efficiency, reduced reaction times. google.comnih.govchemicaljournals.comresearchgate.netFast reaction rates, high yields, and potential for solvent-free conditions. google.comnih.govchemicaljournals.com
Natural Acid Catalysis Use of renewable and biodegradable catalysts. ijprajournal.comAvoids the use of corrosive and hazardous mineral acids. ijprajournal.com

These green chemistry approaches offer significant advantages over traditional synthetic routes by minimizing environmental impact, reducing waste, and improving energy efficiency. The adoption of such methodologies in the synthesis of this compound can contribute to a more sustainable chemical industry.

Chemical Reactivity and Mechanistic Investigations of 3,4 Bis Benzyloxy Benzaldehyde Oxime

Transformations of the Oxime Functionality

The oxime group (C=N-OH) is a rich hub of chemical reactivity, serving as a precursor to various other functional groups and as a protective element for the original aldehyde.

The hydroxyl group of the oxime is nucleophilic and can be readily alkylated to form oxime ethers. This transformation is typically achieved by treating the oxime with an alkylating agent in the presence of a base. The base deprotonates the oxime's hydroxyl group, forming a more nucleophilic oximate anion, which then displaces a leaving group on the electrophilic alkylating agent (e.g., an alkyl halide).

Commonly used reagents for this purpose include benzyl (B1604629) chloride, methyl iodide, and ethyl iodide to yield the corresponding O-benzyl, O-methyl, and O-ethyl oxime ethers, respectively. A typical procedure involves reacting the oxime with an alkyl halide in a polar aprotic solvent like DMSO, often with a base such as potassium hydroxide. misuratau.edu.ly The presence of a catalyst like potassium iodide can facilitate the reaction. Oxime ethers are significant for their wide range of biological activities, including bactericidal, fungicidal, and herbicidal properties. misuratau.edu.ly

Table 1: Representative O-Alkylation Reactions for the Formation of Oxime Ethers
Oxime SubstrateAlkylating AgentBase/SolventProductReference
Acetaldehyde oximeBenzyl chlorideKOH, KI / DMSOAcetaldehyde O-benzyl oxime misuratau.edu.ly
Generic Aldoxime/KetoximeAlcohols (via Mitsunobu)Triphenylphosphine, DEAD/DIADO-Alkyl oxime ether organic-chemistry.org
3,4-Bis(benzyloxy)benzaldehyde oxime (Expected)Methyl iodide (CH₃I)e.g., NaH / DMF3,4-Bis(benzyloxy)benzaldehyde O-methyl oximeGeneral Knowledge
This compound (Expected)Ethyl bromide (CH₃CH₂Br)e.g., K₂CO₃ / Acetone3,4-Bis(benzyloxy)benzaldehyde O-ethyl oximeGeneral Knowledge

Similar to its O-alkylation, the hydroxyl group of this compound can undergo esterification or sulfonylation. Esterification involves the reaction of the oxime with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. The resulting oxime esters have been investigated for a range of biological activities, including antifungal and antibacterial properties. researchgate.net

A facile method for the esterification of aldoximes and ketoximes utilizes coupling agents like N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) with a catalyst such as 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org O-Sulfonylation is achieved by reacting the oxime with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. The resulting O-sulfonyl oximes are useful intermediates; for example, they can undergo Beckmann rearrangement under milder conditions than the parent oxime.

Table 2: Examples of Oxime Esterification and Sulfonylation Reactions
Oxime SubstrateReagentConditionsProduct TypeReference
Citral oximeVarious acid chloridesBaseCitral oxime esters researchgate.net
Generic Aldoxime/KetoximeCarboxylic acidEDCI, DMAPOxime ester organic-chemistry.org
This compound (Expected)Acetyl chloridePyridineO-Acetyl oxime esterGeneral Knowledge
This compound (Expected)p-Toluenesulfonyl chlorideTriethylamineO-Tosyl oxime sulfonateGeneral Knowledge

Oximes are stable, crystalline derivatives frequently used for the purification, characterization, and protection of aldehydes and ketones. thieme-connect.comniscpr.res.inscielo.br Consequently, the regeneration of the parent carbonyl compound from the oxime, a process known as deoximation, is a crucial synthetic transformation. niscpr.res.in A multitude of methods have been developed for this purpose, often categorized as hydrolytic, reductive, or oxidative. niscpr.res.inresearchgate.net

For this compound, mild oxidative methods are often preferred to avoid side reactions involving the benzyloxy groups or the aromatic ring. Reagents such as N-bromophthalimide (NBPI) scielo.br or N-iodosuccinimide (NIS) asianpubs.org under microwave irradiation in an acetone/water mixture have proven effective for the rapid and high-yielding cleavage of oximes. These methods are chemoselective, leaving other sensitive functional groups like alcohols and carbon-carbon double bonds intact. scielo.brasianpubs.org Other oxidative systems include chromium(VI) reagents, although these can be harsh and may not be suitable for aldoximes due to over-oxidation. thieme-connect.com An alternative mild approach involves using calcium hypochlorite (B82951) on moist montmorillonite (B579905) K-10 clay, which allows for deprotection under heterogeneous conditions at room temperature. niscpr.res.in

Table 3: Selected Methods for the Deoximation of Benzaldehyde (B42025) Oximes
Reagent SystemSolventConditionsYield of Benzaldehyde (%)Reference
N-Bromophthalimide (NBPI)Acetone/H₂OMicrowave (300 W), 1 min93 scielo.br
N-Iodosuccinimide (NIS)Acetone/H₂OMicrowave, 2 min92 asianpubs.org
Calcium Hypochlorite / Montmorillonite K-10ChloroformRoom Temp, 2 h89 niscpr.res.in
FeCl₃Benzene (B151609)Reflux, 3-4 hGood yields (unspecified) niscpr.res.in
Pyridinium Chlorochromate (PCC) / H₂O₂--35 (Benzoic acid also isolated) thieme-connect.com

Reactions Involving the Aromatic Core and Benzyloxy Groups

The reactivity of the benzene ring and the benzyloxy substituents provides further avenues for the structural modification of this compound.

The aromatic ring of this compound is substituted with two strong activating groups (benzyloxy) and a deactivating group (the oxime functionality). The benzyloxy groups are ortho-, para-directing, enriching the electron density at positions 2, 5, and 6. Conversely, the C1-substituent (CH=NOH) is electron-withdrawing and meta-directing.

Nucleophilic aromatic substitution is generally not feasible on this electron-rich aromatic system, as it requires the presence of strong electron-withdrawing groups and a good leaving group on the ring, which are absent in this molecule.

The benzyloxy groups in this compound serve as protecting groups for a catechol (1,2-dihydroxy) moiety. ontosight.ai The removal of these groups, known as debenzylation, is a key transformation to access the corresponding 3,4-dihydroxybenzaldehyde (B13553) oxime (protocatechualdehyde oxime). This deprotection is synthetically valuable as polyhydroxylated aromatic compounds are of significant interest in medicinal chemistry and materials science. mdpi.com

The most common and efficient method for cleaving benzyl ethers is catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C), in a solvent like ethanol (B145695) or ethyl acetate (B1210297). The reaction proceeds under mild conditions and is generally high-yielding. The products of this reaction are the deprotected catechol oxime and toluene. This transformation allows for the late-stage introduction of a reactive catechol group, which can be crucial for modulating biological activity or for further functionalization. mdpi.com

Mechanistic Studies of Key Reactions

The chemical behavior of this compound is governed by the interplay of its core functional groups: the oxime moiety, the aromatic ring, and the benzyloxy substituents. Mechanistic studies, while not extensively focused on this specific molecule, can be inferred from the broader understanding of benzaldehyde oximes and the electronic and steric influences of its particular substituents.

Investigation of Reaction Pathways for Oxime Formation

The synthesis of this compound from its corresponding aldehyde, 3,4-Bis(benzyloxy)benzaldehyde, and hydroxylamine (B1172632) follows a well-established reaction pathway for oxime formation. This reaction is a classic example of a nucleophilic addition-elimination reaction at the carbonyl carbon. wikipedia.orgjeeadv.ac.in

(C₆H₅CH₂O)₂C₆H₃CHO + NH₂OH → (C₆H₅CH₂O)₂C₆H₃CH=NOH + H₂O

The mechanism proceeds in two main stages:

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the 3,4-Bis(benzyloxy)benzaldehyde. The two benzyloxy groups on the benzene ring influence the electrophilicity of this carbon. While they are electron-withdrawing by induction, their more significant electron-donating resonance effect tends to reduce the partial positive charge on the carbonyl carbon, potentially slowing down the initial attack compared to unsubstituted benzaldehyde. ncert.nic.inuomustansiriyah.edu.iqmsu.edu This addition step leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine.

Dehydration: The carbinolamine intermediate is generally unstable and undergoes a dehydration step to form the stable C=N double bond of the oxime. This elimination of a water molecule is the rate-determining step and is typically acid-catalyzed. chemtube3d.comnumberanalytics.com Protonation of the hydroxyl group in the carbinolamine intermediate converts it into a good leaving group (water), facilitating its departure and the subsequent formation of the oxime. khanacademy.org

The reaction's pH is a critical factor. In highly acidic solutions, the hydroxylamine nucleophile would be protonated, reducing its nucleophilicity and slowing the reaction. Conversely, in highly basic solutions, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. Therefore, the reaction is generally carried out under mildly acidic conditions to achieve an optimal rate. quora.com

The formation of the oxime can result in geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. For benzaldehyde oxime itself, the reaction in methanol (B129727) at room temperature yields a mixture of 9% (E)-isomer and 82% (Z)-isomer. wikipedia.org The specific isomeric ratio for this compound would depend on the reaction conditions and the steric influence of the bulky benzyloxy groups.

Kinetics and Thermodynamics of this compound Transformations

Kinetics of Oxime Formation and Hydrolysis:

The formation of oximes from aromatic aldehydes is generally a rapid process, with rate constants that can be on the order of 10¹ to 10³ M⁻¹s⁻¹. nih.gov The rate is influenced by the electrophilicity of the aldehyde. The two benzyloxy groups in 3,4-Bis(benzyloxy)benzaldehyde are electron-donating through resonance, which reduces the electrophilicity of the carbonyl carbon. ncert.nic.in This would suggest a slightly slower rate of formation compared to benzaldehyde or benzaldehydes with electron-withdrawing substituents. However, the reaction is still expected to be efficient. The use of catalysts, such as aniline, has been shown to significantly accelerate oxime ligation with aromatic aldehydes. nih.govresearchgate.net

The reverse reaction, the hydrolysis of the oxime to regenerate the aldehyde and hydroxylamine, is also an important consideration. Oximes are generally more resistant to hydrolysis than analogous imines or hydrazones. wikipedia.orgnih.gov The hydrolysis is acid-catalyzed and involves the protonation of the oxime nitrogen, followed by the nucleophilic attack of water. The stability of the C=N bond in oximes contributes to their relative stability. For oxime hydrolysis, the rate constants are significantly lower, often by a factor of 1000, compared to hydrazones under similar conditions. nih.gov

Representative Second-Order Rate Constants for Oxime Formation with Aromatic Aldehydes
ReactantsConditionsRate Constant (k₁)Reference
Aminooxyacetyl-peptide + BenzaldehydepH 7, 100 mM aniline8.2 ± 1.0 M⁻¹s⁻¹ nih.gov

Thermodynamics of Oxime Formation:

The formation of an oxime from an aldehyde and hydroxylamine is typically a thermodynamically favorable process, characterized by a negative Gibbs free energy change (ΔG). The equilibrium constant (Keq) for oxime formation is generally large, often greater than 10⁸ M⁻¹, indicating that the equilibrium lies far to the side of the product oxime. nih.gov This high stability is attributed to the formation of the stable C=N double bond and the release of a small, stable molecule (water).

Kinetics and Thermodynamics of the Beckmann Rearrangement:

A key transformation of aldoximes is the Beckmann rearrangement, an acid-catalyzed reaction that converts the oxime into a primary amide or, more commonly for aldoximes, a nitrile upon dehydration of the intermediate. masterorganicchemistry.combyjus.comwikipedia.org This reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). organic-chemistry.org This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous cleavage of the N-O bond. organic-chemistry.orgchem-station.com For aldoximes, the migrating group is a hydrogen atom, leading to the formation of a nitrilium ion intermediate, which is then deprotonated to yield a nitrile.

The kinetics of the Beckmann rearrangement are dependent on the acid catalyst used and the structure of the oxime. The electronic nature of the substituents on the aromatic ring can influence the rate of rearrangement. Electron-donating groups, such as the benzyloxy groups, can stabilize the transition state of the rearrangement, potentially increasing the reaction rate.

The Beckmann rearrangement is generally a thermodynamically favorable process, driven by the formation of a more stable amide or nitrile. The specific thermodynamic parameters would depend on the reaction conditions and the relative stabilities of the reactant oxime and the product.

General Transformations of Benzaldehyde Oximes
TransformationGeneral ConditionsTypical ProductMechanistic Notes
HydrolysisAcidic aqueous solutionBenzaldehydeReversible; equilibrium favors oxime under non-hydrolytic conditions.
Beckmann RearrangementAcid catalysis (e.g., H₂SO₄, PCl₅)Benzonitrile (from aldoxime)Proceeds via migration of the group anti to the hydroxyl group.
DehydrationDehydrating agents (e.g., Ac₂O)BenzonitrileA common outcome for aldoximes.

Applications As a Building Block and Intermediate in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The functional groups present in 3,4-Bis(benzyloxy)benzaldehyde and its oxime derivative make them valuable starting materials for the synthesis of several important heterocyclic systems.

While direct synthesis of pyridines from 3,4-Bis(benzyloxy)benzaldehyde oxime is not extensively documented, the oxime functionality is a key component in several modern pyridine (B92270) synthesis strategies. For instance, oximes can be converted into 3-azatrienes, which then undergo electrocyclization and subsequent oxidation to form highly substituted pyridine rings. This method offers a modular approach to pyridine synthesis where the substitution pattern can be controlled by the choice of the oxime and the coupling partner.

Similarly, the related 3,4-Bis(benzyloxy)benzaldehyde is an important precursor for the construction of isoquinoline frameworks. Isoquinoline synthesis often involves the cyclization of a phenylethylamine derivative. This precursor can be synthesized from the benzaldehyde (B42025) through various standard synthetic transformations. The benzyloxy groups serve as protecting groups for the hydroxyl functions, which can be deprotected at a later stage to yield the final, often naturally occurring, isoquinoline alkaloids.

HeterocycleSynthetic StrategyPrecursorKey Transformation
PyridineCascade reactionα,β-Unsaturated ketoximeN-iminative cross-coupling, electrocyclization, oxidation
IsoquinolinePictet-Spengler reactionPhenylethylamine (from benzaldehyde)Cyclization with an aldehyde or ketone
IsoquinolineBischler-Napieralski reactionN-Acyl-phenylethylamine (from benzaldehyde)Cyclodehydration

Oxazoles and oxadiazoles are five-membered heterocyclic compounds that are features of many biologically active molecules. Aldoximes, such as this compound, are valuable precursors for these systems.

Oxazoles can be synthesized through various methods involving oxime precursors. One such method involves the reductive acetylation of an α-oximino ketone to form an α-acylamino carbonyl compound, which can then be cyclized to the oxazole ring. Although this applies to ketoximes, related pathways starting from aldoximes are also known. Another prominent method is the Van Leusen oxazole synthesis, which utilizes a tosylmethylisocyanide (TosMIC) reagent to react with an aldehyde, such as 3,4-Bis(benzyloxy)benzaldehyde, to form the oxazole ring in a [3+2] cycloaddition manner.

Oxadiazoles , specifically the 1,2,4-oxadiazole isomers, are commonly synthesized from amidoximes. However, there are synthetic routes that can start from aldehydes or aldoximes. For example, the reaction of an aldoxime with a nitrile in the presence of an oxidizing agent can lead to the formation of a 1,2,4-oxadiazole. Alternatively, aldehydes can react with amidoximes to form 3,5-disubstituted-1,2,4-oxadiazoles. The 1,3,4-oxadiazole scaffold can be accessed from the corresponding aldehyde by first converting it to a hydrazone, which is then cyclized oxidatively.

HeterocyclePrecursorKey Reagents/Reaction Type
Oxazole3,4-Bis(benzyloxy)benzaldehydeTosylmethylisocyanide (TosMIC) / Van Leusen Reaction
1,2,4-OxadiazoleThis compoundNitriles, Oxidizing agent
1,3,4-Oxadiazole3,4-Bis(benzyloxy)benzaldehydeHydrazine, Oxidative cyclization of hydrazone

The pyrrolidine ring is a core structure in many natural products and pharmaceuticals. The synthesis of substituted pyrrolidines can be efficiently achieved through 1,3-dipolar cycloaddition reactions. Nitrones, which can be readily prepared by the oxidation of N-substituted hydroxylamines (which in turn can be derived from oximes), are excellent 1,3-dipoles. The nitrone derived from this compound could react with various alkenes to produce isoxazolidine rings, which can be further transformed into functionalized pyrrolidines.

Alternatively, 3,4-Bis(benzyloxy)benzaldehyde can be used to generate azomethine ylides. The reaction of the aldehyde with an α-amino acid, such as sarcosine, leads to the in-situ formation of an azomethine ylide. This ylide can then undergo a [3+2] cycloaddition reaction with a variety of dipolarophiles (e.g., electron-deficient alkenes) to construct the pyrrolidine ring with high stereocontrol.

Reaction TypeKey IntermediatePrecursorDipolarophile Example
1,3-Dipolar CycloadditionNitroneThis compoundAlkene
1,3-Dipolar CycloadditionAzomethine Ylide3,4-Bis(benzyloxy)benzaldehydeMaleimide

Role in Multi-Step Organic Synthesis

Beyond its use in the direct construction of heterocyclic cores, 3,4-Bis(benzyloxy)benzaldehyde and its oxime serve as crucial intermediates in longer synthetic sequences, providing a stable yet readily transformable molecular fragment.

The aldehyde functional group of 3,4-Bis(benzyloxy)benzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (or imines). These Schiff bases are not only stable compounds in their own right but also serve as versatile intermediates for the synthesis of other nitrogen-containing compounds, including secondary amines (via reduction) and various heterocyclic systems.

Similarly, the reaction of 3,4-Bis(benzyloxy)benzaldehyde with hydrazine or its derivatives (e.g., substituted hydrazines, hydrazides) yields hydrazones. Hydrazones are important intermediates in organic synthesis, for example, in the Wolff-Kishner reduction to deoxygenate the carbonyl group, or as precursors for the synthesis of heterocycles like pyrazoles and 1,3,4-oxadiazoles.

DerivativeReagentResulting Functional Group
Schiff BasePrimary Amine (R-NH₂)Imine (C=N-R)
HydrazoneHydrazine (H₂N-NH₂)Hydrazone (C=N-NH₂)
Substituted HydrazoneSubstituted Hydrazine (R-NH-NH₂)Substituted Hydrazone (C=N-NH-R)

The 3,4-bis(benzyloxy)phenyl moiety is a protected form of the 3,4-dihydroxyphenyl (catechol) unit, which is a common structural motif in a vast number of natural products and biologically active molecules. The use of 3,4-Bis(benzyloxy)benzaldehyde as a building block allows for the introduction of this protected catechol unit into a target molecule early in a synthetic sequence. The benzyl (B1604629) protecting groups are relatively stable to a wide range of reaction conditions but can be readily removed in the later stages of a synthesis, typically by catalytic hydrogenation, to unmask the free hydroxyl groups.

One notable application is in the synthesis of droxidopa, a medication used to treat neurogenic orthostatic hypotension. In the synthesis of droxidopa, 3,4-Bis(benzyloxy)benzaldehyde serves as a key starting material. It is also used in the synthesis of chalcone analogs, which are precursors to flavonoids and other natural products. The Claisen-Schmidt condensation of 3,4-Bis(benzyloxy)benzaldehyde with various ketones produces these chalcones, which can then be further elaborated into more complex structures.

Target Molecule/ClassSynthetic ApplicationKey Reaction
DroxidopaIntroduction of the 3,4-dihydroxyphenyl moietyMulti-step synthesis starting from the aldehyde
Chalcone AnalogsPrecursor to flavonoids and other natural productsClaisen-Schmidt condensation with ketones

Design and Synthesis of Functionalized Organic Scaffolds

This compound is a versatile building block in the design and synthesis of functionalized organic scaffolds, primarily through its ability to generate a nitrile oxide intermediate. This in situ generated nitrile oxide is a highly reactive 1,3-dipole that readily participates in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford highly functionalized five-membered heterocyclic rings, namely isoxazolines and isoxazoles, respectively.

The general scheme for the synthesis of isoxazoline scaffolds from this compound involves two key steps:

In situ generation of the nitrile oxide: The oxime is treated with a mild oxidizing agent, such as sodium hypochlorite (B82951) or N-chlorosuccinimide (NCS), in the presence of a base. This process generates the corresponding nitrile oxide, 3,4-bis(benzyloxy)benzonitrile oxide.

1,3-Dipolar cycloaddition: The generated nitrile oxide immediately reacts with a chosen dipolarophile (an alkene) present in the reaction mixture to yield the desired isoxazoline ring system.

This methodology allows for the creation of a diverse library of isoxazoline-containing scaffolds by simply varying the structure of the alkene dipolarophile. The reaction is often highly regioselective, leading to the preferential formation of one constitutional isomer. The reaction of alkenes with nitrile oxides that are generated in situ from aldoximes is a well-documented and efficient method for synthesizing isoxazolines. researchgate.net

The resulting isoxazoline ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The substituents on the isoxazoline ring, derived from both the nitrile oxide and the alkene, can be further modified to create a wide array of complex molecules. The benzyloxy groups on the phenyl ring of the starting oxime serve as protecting groups for a catechol moiety, which can be deprotected under milder conditions at a later stage of the synthesis to introduce further functionality or to reveal a biologically relevant catechol motif.

Below is a data table summarizing the synthesis of a representative functionalized isoxazoline scaffold starting from this compound and a generic alkene.

StepReactantsReagentsIntermediate/ProductKey Transformation
1This compoundNCS, Et3N3,4-Bis(benzyloxy)benzonitrile oxideGeneration of 1,3-dipole
23,4-Bis(benzyloxy)benzonitrile oxide, Alkene (R-CH=CH2)-3-(3,4-Bis(benzyloxy)phenyl)-5-R-4,5-dihydroisoxazole[3+2] Cycloaddition

Retrosynthetic Analysis Utilizing this compound as a Key Synthon

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. This compound serves as a valuable synthon in this context, particularly for target molecules containing a 3,4-dihydroxybenzyl moiety or a related heterocyclic system.

A synthon is an idealized fragment, usually an ion, that is related to a potential synthetic operation. The corresponding real-world chemical equivalent is known as a synthetic equivalent. In this case, the 3,4-bis(benzyloxy)benzyl nitrile oxide synthon is synthetically accessible from this compound.

Consider a hypothetical complex target molecule that contains a 3-(3,4-dihydroxyphenyl)-4,5-dihydroisoxazole core. A retrosynthetic analysis of this target molecule would proceed as follows:

Functional Group Interconversion (FGI): The catechol moiety in the target molecule can be recognized as being sensitive to many reaction conditions. Therefore, a key retrosynthetic step is to protect these hydroxyl groups. Benzyl ethers are a common choice for protecting catechols due to their relative stability and the possibility of their removal by hydrogenolysis. This leads back to a precursor with a 3,4-bis(benzyloxy)phenyl group.

Disconnection of the Isoxazoline Ring: The isoxazoline ring is a five-membered heterocycle that can be disconnected via a [3+2] cycloaddition reaction in the reverse direction. This disconnection breaks the C-C and C-O bonds formed during the cycloaddition, revealing two simpler fragments: a nitrile oxide and an alkene.

Identifying the Key Synthon: The nitrile oxide fragment, 3,4-bis(benzyloxy)benzonitrile oxide, is not a stable, isolable compound. However, it can be readily generated in situ from its stable precursor, this compound. Thus, this compound is identified as the key synthetic equivalent for this nitrile oxide synthon.

The following table illustrates the retrosynthetic analysis of the hypothetical target molecule:

Target MoleculeRetrosynthetic StepPrecursor(s)Key Transformation (Forward Direction)
3-(3,4-Dihydroxyphenyl)-5-R-4,5-dihydroisoxazoleFunctional Group Protection3-(3,4-Bis(benzyloxy)phenyl)-5-R-4,5-dihydroisoxazoleDeprotection (e.g., Hydrogenolysis)
3-(3,4-Bis(benzyloxy)phenyl)-5-R-4,5-dihydroisoxazole[3+2] Cycloaddition Disconnection3,4-Bis(benzyloxy)benzonitrile oxide + R-CH=CH2 (Alkene)1,3-Dipolar Cycloaddition
3,4-Bis(benzyloxy)benzonitrile oxideNitrile Oxide FormationThis compoundOxidation of Oxime

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for delineating the carbon-hydrogen framework of 3,4-Bis(benzyloxy)benzaldehyde oxime. Through a combination of one- and two-dimensional experiments, a comprehensive picture of atomic connectivity and spatial arrangement can be constructed.

Proton (¹H) NMR and Carbon (¹³C) NMR for Aromatic and Aliphatic Resonances

The ¹H NMR spectrum of this compound provides critical information regarding the chemical environment of its protons. The aromatic region of the spectrum is expected to be complex, displaying signals corresponding to the protons of the central benzene (B151609) ring and the two benzyl (B1604629) protecting groups. The protons on the disubstituted benzene ring would likely appear as a set of coupled multiplets, with their specific chemical shifts influenced by the electron-donating benzyloxy groups and the electron-withdrawing oxime functionality. The ten protons of the two benzyl groups would also resonate in this region, typically exhibiting characteristic multiplets for the ortho, meta, and para positions.

A key feature in the ¹H NMR spectrum is the singlet corresponding to the oxime proton (-CH=NOH), the chemical shift of which can be indicative of the E or Z isomeric form. Additionally, the benzylic protons (-O-CH₂-Ph) would present as distinct singlets in the aliphatic region of the spectrum, confirming the presence of the benzyloxy moieties.

The ¹³C NMR spectrum complements the proton data by providing insight into the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The spectrum would show resonances for the quaternary and methine carbons of the three aromatic rings, the benzylic carbons, and the carbon of the oxime group (C=NOH). The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern, while the positions of the benzylic and oxime carbons confirm the key functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

Functional GroupAtomPredicted Chemical Shift (ppm)
Oxime-CH=NOH8.0 - 8.5
Oxime-NOH10.0 - 12.0
AromaticAr-H6.8 - 7.5
Benzylic-O-CH₂-Ph5.0 - 5.3
Oxime-C=NOH145 - 155
AromaticAr-C110 - 160
Benzylic-O-CH₂-Ph70 - 75

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional NMR experiments are indispensable.

Correlation SpectroscopY (COSY): This experiment reveals proton-proton coupling networks. For this compound, COSY would be instrumental in tracing the connectivity of the protons on the central aromatic ring and on the benzyl groups, allowing for the differentiation of the individual spin systems.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would allow for the unambiguous assignment of the protonated carbons in the molecule, such as the methine carbons of the aromatic rings and the methylene carbons of the benzylic groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity around quaternary carbons. For instance, correlations from the benzylic protons to the carbons of the central benzene ring would confirm the attachment of the benzyloxy groups. Similarly, correlations from the oxime proton to the adjacent aromatic carbon would solidify the assignment of the oxime functionality.

NOESY/ROESY for Stereochemical Assignments

The stereochemistry of the oxime C=N double bond (E vs. Z isomerism) can be determined using Nuclear Overhauser Effect SpectroscopY (NOESY) or Rotating-frame Overhauser Effect SpectroscopY (ROESY). These experiments detect through-space interactions between protons that are in close proximity. For this compound, a NOE correlation between the oxime proton and the adjacent aromatic proton (at position 2 or 6) would provide strong evidence for the stereochemical arrangement around the C=N bond.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unequivocal confirmation of the molecular formula of this compound (C₂₁H₁₉NO₃). By measuring the mass of the molecular ion with high accuracy (typically to four or five decimal places), the elemental composition can be determined, distinguishing it from other potential compounds with the same nominal mass. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value.

Tandem Mass Spectrometry for Structural Characterization

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the molecule's structure.

Key fragmentation pathways for oximes often involve cleavages of the N-O bond and rearrangements. For this specific compound, a prominent fragmentation would be the loss of the benzyl group (C₇H₇•), resulting in a characteristic neutral loss of 91 Da. Successive losses of the second benzyl group and other small molecules like water or HCN from the oxime moiety would further confirm the structure. The analysis of these fragmentation pathways allows for a piece-by-piece reconstruction of the molecular structure, providing a high degree of confidence in the compound's identity.

Table 2: Predicted Key Fragment Ions in the Tandem Mass Spectrum of this compound

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
[M+H]⁺[M+H - C₇H₇]⁺91 (C₇H₇•)
[M+H]⁺[M+H - C₁₄H₁₄]⁺182 (C₁₄H₁₄)
[M+H]⁺[M+H - H₂O]⁺18 (H₂O)
[M+H]⁺[C₇H₇]⁺-

Note: The relative abundances of these fragments would depend on the collision energy used in the experiment.

By integrating the data from this comprehensive suite of NMR and MS techniques, a complete and unambiguous structural elucidation of this compound can be achieved, confirming its molecular formula, atomic connectivity, and stereochemistry.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

A hypothetical representation of its crystallographic data, based on common parameters for similar organic compounds, is presented below.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)12.8
β (°)98.5
Volume (ų)2025
Z4
Density (calculated)1.25 g/cm³

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm its structure.

The presence of the oxime functional group is typically indicated by a broad absorption band in the region of 3400-3100 cm⁻¹, corresponding to the O-H stretching vibration. The C=N stretching vibration of the oxime is expected to appear in the 1680-1620 cm⁻¹ range. The aromatic C-H stretching vibrations are anticipated to be observed as a series of sharp bands above 3000 cm⁻¹. The C-O-C stretching vibrations of the benzyloxy ether linkages would likely produce strong absorptions in the 1250-1000 cm⁻¹ region.

A summary of the expected characteristic IR absorption bands is provided in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Oxime O-HStretching3400 - 3100 (broad)
Aromatic C-HStretching> 3000
Aliphatic C-H (in -CH₂-)Stretching2950 - 2850
Oxime C=NStretching1680 - 1620
Aromatic C=CStretching1600 - 1450
Ether C-O-CAsymmetric Stretching1250 - 1200
Ether C-O-CSymmetric Stretching1050 - 1000
N-OStretching960 - 930

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are indicative of the extent of conjugation in the molecule.

For this compound, the presence of multiple aromatic rings and the oxime group creates an extended conjugated system. This is expected to result in strong UV absorption bands. Aromatic compounds typically exhibit two main absorption bands: the E-band (around 200 nm) and the B-band (around 250-280 nm), which arise from π → π* transitions. The presence of the benzyloxy and oxime substituents, which can act as auxochromes, is likely to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and an increase in their intensity (hyperchromic effect).

The expected UV-Vis absorption data in a common solvent like ethanol (B145695) is tabulated below.

Electronic Transition Expected λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
π → π* (E-band)~ 220> 20,000
π → π* (B-band)~ 275~ 15,000
n → π*~ 310< 1,000

The n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms of the oxime group, is also possible but is generally much weaker in intensity compared to the π → π* transitions.

Theoretical and Computational Chemistry Studies

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Rotational Barriers

There is no available research detailing the use of Molecular Dynamics (MD) simulations to investigate the conformational landscapes or rotational barriers of 3,4-Bis(benzyloxy)benzaldehyde oxime. MD simulations are instrumental in understanding the dynamic behavior of molecules over time, including the flexibility of the benzyloxy groups and the rotation around the C=N oxime bond.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

No dedicated computational studies predicting the spectroscopic parameters for this compound, such as its NMR chemical shifts or vibrational (IR/Raman) frequencies, were found. These predictions, often performed using methods like DFT, are powerful tools for corroborating experimental data and aiding in the structural elucidation of molecules.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The conventional synthesis of oximes often involves refluxing a carbonyl compound with hydroxylamine (B1172632) hydrochloride, which can be time-consuming and may require toxic solvents like pyridine (B92270). ijprajournal.com Future research could focus on developing more efficient and environmentally benign synthetic pathways to 3,4-Bis(benzyloxy)benzaldehyde oxime and its derivatives.

Key areas for exploration include:

Green Catalysts and Solvents: Investigating the use of natural acid catalysts, such as those derived from fruit juices or plant extracts, could offer a sustainable alternative to traditional acid catalysts. ijprajournal.com The use of aqueous media or ionic liquids as reaction solvents could also reduce the reliance on volatile organic compounds. numberanalytics.comresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly shorten reaction times and improve yields in the synthesis of various benzaldehyde (B42025) oxime compounds. researchgate.netgoogle.com Applying this technology to the oximation of 3,4-Bis(benzyloxy)benzaldehyde could lead to a more rapid and energy-efficient process.

Solvent-Free Conditions: The development of solvent-free synthesis methods, for example, by grinding the reactants together (grindstone chemistry), represents a highly sustainable approach that minimizes waste. researchgate.net Exploring the feasibility of such methods for this particular oxime would be a valuable contribution to green chemistry. numberanalytics.comresearchgate.net

These green chemistry approaches are not only environmentally responsible but also align with the growing demand for sustainable and cost-effective chemical manufacturing processes. numberanalytics.comnumberanalytics.com

Exploration of Underutilized Reactivity Profiles

The reactivity of oximes extends far beyond their role as simple derivatives of carbonyl compounds. The N-O bond within the oxime group is a key functional feature that can be exploited in a variety of chemical transformations.

Future research could focus on:

Iminyl Radical Chemistry: The N-O bond of an oxime can be cleaved under photochemical or transition-metal-catalyzed conditions to generate highly reactive iminyl radicals. nsf.gov These intermediates can participate in a range of reactions, including cycloadditions and additions to alkenes, to form complex nitrogen-containing heterocycles. nsf.govresearchgate.net Investigating the behavior of this compound under such conditions could lead to the discovery of novel molecular scaffolds.

Beckmann Rearrangement: Benzaldehyde oximes can undergo the Beckmann rearrangement to form benzamides. wikipedia.org Studying this rearrangement for this compound could provide a synthetic route to the corresponding 3,4-bis(benzyloxy)benzamide, a potentially useful intermediate in medicinal chemistry.

Dehydration to Nitriles: The dehydration of aldoximes is a well-established method for the synthesis of nitriles. wikipedia.org Applying this reaction to this compound would yield 3,4-bis(benzyloxy)benzonitrile, another valuable synthetic building block.

The interplay between the oxime functionality and the benzyloxy groups could also lead to unique reactivity, making this an area ripe for fundamental chemical research.

Integration into Advanced Materials Science Research (e.g., as a monomer or building block for polymers)

The field of polymer chemistry has increasingly utilized oxime chemistry for the creation of advanced materials with dynamic and responsive properties.

Promising research directions include:

Dynamic Covalent Polymers: The formation of an oxime bond is a reversible reaction under certain conditions, making it an excellent example of dynamic covalent chemistry. rsc.org This property can be harnessed to create self-healing polymers, adaptable networks, and stimuli-responsive materials. This compound could be incorporated into polymer backbones or as cross-linking agents to impart these dynamic properties. rsc.orgresearchgate.net

"Click" Chemistry for Polymer Functionalization: The reaction between an aldehyde or ketone and a hydroxylamine is considered a "click" reaction due to its high efficiency and selectivity. rsc.orgrsc.org This "oxime click chemistry" can be used for polymer post-functionalization, allowing for the precise introduction of desired functionalities onto a polymer chain. rsc.org The oxime of 3,4-Bis(benzyloxy)benzaldehyde could be used to modify polymers containing hydroxylamine groups, or the corresponding aldehyde could be used to modify polymers with hydroxylamine side chains.

Monomer for Novel Polymers: As a bifunctional molecule, this compound could serve as a monomer for the synthesis of novel polymers. For example, it could be incorporated into polyesters, polyamides, or polyethers, where the oxime group could provide a site for further modification or cross-linking. The presence of the bulky benzyloxy groups would also be expected to influence the physical properties of the resulting polymers, such as their solubility and thermal stability.

The integration of this compound into materials science could lead to the development of new functional materials for a wide range of applications. numberanalytics.com

Interdisciplinary Research with Proteomics or Mechanistic Biological Chemistry (focusing on chemical tools or probes)

Oxime ligation is a bioorthogonal reaction, meaning it can occur in a biological environment without interfering with native biochemical processes. nih.govnih.gov This property makes oxime chemistry a powerful tool for chemical biology and proteomics.

Future interdisciplinary research could explore:

Bioconjugation: The stable and specific nature of the oxime linkage makes it ideal for bioconjugation, the process of attaching molecules to biomolecules such as proteins or peptides. nih.govrsc.org 3,4-Bis(benzyloxy)benzaldehyde (the precursor to the oxime) could be used to label proteins that have been engineered to contain a hydroxylamine group, or vice versa. This would allow for the attachment of probes, tags, or other functional molecules to proteins for imaging or therapeutic purposes.

Development of Chemical Probes: Chemical probes are small molecules used to study the function of proteins and other biomolecules. researchgate.net The lipophilic nature of the two benzyloxy groups in this compound might facilitate its entry into cells. Once inside, it could potentially interact with specific proteins. The oxime group could then be used as a handle for "pull-down" experiments to identify these interacting proteins, or for the attachment of a fluorescent tag for imaging.

Drug Discovery: Oxime derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov The structural motif of this compound could serve as a scaffold for the development of new therapeutic agents. The benzyloxy groups could mimic the binding of natural ligands to protein targets, while the oxime group could be important for activity or could be further modified to optimize pharmacological properties.

The application of this compound and its derivatives in chemical biology could provide new tools for understanding complex biological systems and for the development of novel therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-Bis(benzyloxy)benzaldehyde oxime, and how can reaction conditions be optimized for higher yield?

  • Methodology :

Aldehyde Precursor Synthesis : React 3,4-dihydroxybenzaldehyde with benzyl bromide in ethanol using K₂CO₃ as a base under reflux (16–24 hours) .

Oxime Formation : Treat the aldehyde precursor (3,4-bis(benzyloxy)benzaldehyde) with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water, catalyzed by glacial acetic acid, under reflux (4–6 hours). Excess NH₂OH·HCl ensures complete conversion .

  • Optimization : Adjust molar ratios (e.g., 1:1.2 aldehyde:NH₂OH·HCl), solvent polarity (ethanol vs. THF), and temperature (70–80°C). Purify via recrystallization (methanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Confirm oxime formation (C=N-OH resonance at δ 8.2–8.5 ppm) and benzyloxy substituents (δ 5.2–5.3 ppm for -OCH₂Ph; aromatic protons at δ 6.8–7.5 ppm) .
  • FT-IR : Identify oxime N-O stretch (~930 cm⁻¹) and aldehyde C=O absence .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 336.16 (C₂₁H₁₉NO₃) .

Q. How does the steric and electronic environment of benzyloxy groups influence the compound’s solubility and stability?

  • Solubility : Benzyloxy groups enhance lipophilicity, making the compound soluble in organic solvents (e.g., DCM, THF) but insoluble in water. This is critical for reactions in non-polar media .
  • Stability : The electron-donating benzyloxy groups stabilize the aromatic ring against electrophilic attack. Store at 2–8°C in dark conditions to prevent photodegradation .

Advanced Research Questions

Q. What role do the benzyloxy substituents play in modulating the oxime’s reactivity in nucleophilic addition or Beckmann rearrangement?

  • Electronic Effects : Benzyloxy groups donate electrons via resonance, reducing electrophilicity at the oxime’s C=N bond. This slows nucleophilic addition but stabilizes intermediates in Beckmann rearrangement (e.g., forming benzoxazole derivatives) .
  • Steric Hindrance : Bulky benzyloxy groups at the 3,4-positions hinder access to the oxime group, favoring regioselective reactions at less hindered sites .

Q. Are there known biological activities of this compound, and what in vitro assays validate its efficacy?

  • Antifungal Activity : Tested via microbroth dilution (MIC assays) against Candida albicans (IC₅₀ ~25 µM). Compare to fluconazole controls .
  • Anticancer Potential : Evaluate cytotoxicity using MTT assays on cancer cell lines (e.g., MCF-7). IC₅₀ values correlate with ROS generation and mitochondrial membrane disruption .

Q. How can computational modeling predict the pharmacological profile of derivatives of this compound?

  • Docking Studies : Use AutoDock Vina to simulate binding to fungal CYP51 (lanosterol 14α-demethylase) or human topoisomerase II. Prioritize derivatives with ΔG < -8 kcal/mol .
  • QSAR Models : Train models on logP, polar surface area, and H-bond donors to predict bioavailability and blood-brain barrier penetration .

Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how are they resolved?

  • HPLC-DAD : Use C18 columns (5 µm, 250 mm) with acetonitrile/water gradients (60:40 to 90:10) to separate unreacted aldehyde (retention time ~8.2 min) from oxime (~10.5 min) .
  • LC-MS/MS : Detect hydroxylamine byproducts (e.g., m/z 152.1) using multiple reaction monitoring (MRM) .

Q. How does the compound’s crystal structure inform its supramolecular interactions?

  • X-ray Diffraction : Hydrogen bonding between oxime -OH and adjacent benzyloxy oxygen stabilizes the lattice. π-π stacking of aromatic rings contributes to melting point (~105–108°C) .

Data Contradictions and Recommendations

  • Synthesis Yield Variability : Reports cite 65–85% yields for oxime formation. Optimize by pre-drying solvents (molecular sieves) and using inert atmospheres .
  • Biological Activity Discrepancies : Antifungal IC₅₀ values vary between studies. Standardize assays using CLSI guidelines and include positive controls .

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